2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-methoxy-4,6-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-3,17H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMNLLQJGUACBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CO)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Bis Trifluoromethyl 6 Methoxybenzyl Alcohol and Its Analogs
Strategies for Introducing Trifluoromethyl Groups into Aromatic Systems
The incorporation of trifluoromethyl (CF3) groups into aromatic rings is a cornerstone of modern medicinal and materials chemistry due to the profound effect of this moiety on the physicochemical properties of molecules.
Regioselective Trifluoromethylation Techniques
Achieving regioselective trifluoromethylation is paramount in the synthesis of specifically substituted aromatic compounds. Various strategies have been developed to direct the CF3 group to a desired position on the aromatic ring. These methods can be broadly categorized into two approaches: programmed trifluoromethylation and innate C-H trifluoromethylation.
Programmed trifluoromethylation relies on the presence of a pre-installed functional group, such as a halide or a boronic acid, to direct the introduction of the CF3 group. This approach offers excellent control over regioselectivity. For instance, copper-mediated trifluoromethylation of aryl halides is a well-established method.
Innate C-H trifluoromethylation involves the direct replacement of a hydrogen atom with a trifluoromethyl group. While this method is more atom-economical, controlling regioselectivity can be challenging due to the high reactivity of trifluoromethyl radicals. However, advancements in this area have led to the development of methods that exploit directing groups or the inherent electronic properties of the substrate to achieve regioselectivity. For instance, the use of cyclodextrins as additives can sterically shield certain positions on an aromatic substrate, thereby directing the trifluoromethylation to more accessible sites.
Synthetic Routes to Methoxybenzyl Alcohol Scaffolds
The methoxybenzyl alcohol core of the target molecule can be constructed through several established synthetic routes.
Reductive Approaches for Benzyl (B1604629) Alcohol Formation
A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acids or benzaldehydes. A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule.
For the reduction of benzoic acids to benzyl alcohols, strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required. ambeed.com More selective reducing agents can be used for the reduction of benzaldehydes to benzyl alcohols, including sodium borohydride (B1222165) (NaBH4). The chemoselectivity of these reagents is a critical consideration in multi-step syntheses. For instance, NaBH4 is generally not capable of reducing carboxylic acids, allowing for the selective reduction of an aldehyde in the presence of a carboxylic acid.
Catalytic hydrogenation is another powerful method for the reduction of benzoic acids to benzyl alcohols. For example, platinum supported on tin oxide (Pt/SnO2) has been shown to be a highly selective catalyst for the hydrogenation of benzoic acid to benzyl alcohol under mild conditions, with the tin oxide support playing a crucial role in activating the carbonyl group of the acid. nih.gov
Derivatization of Aromatic Precursors
An alternative approach to methoxybenzyl alcohol scaffolds involves the derivatization of readily available aromatic precursors. This can involve a variety of reactions, including:
Formylation of Methoxyarenes: The introduction of a formyl group (-CHO) onto a methoxy-substituted benzene (B151609) ring, followed by reduction, provides a direct route to the corresponding benzyl alcohol.
Grignard Reactions: The reaction of a Grignard reagent derived from a methoxy-substituted aryl halide with formaldehyde (B43269) is a classic method for the synthesis of primary benzyl alcohols.
Hydrolysis of Benzyl Halides: Methoxy-substituted benzyl halides can be hydrolyzed to the corresponding benzyl alcohols. This is often achieved by first reacting the benzyl halide with sodium acetate (B1210297) to form the benzyl acetate, which is then hydrolyzed under basic conditions.
Convergent and Divergent Synthetic Pathways to 2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol
The synthesis of a complex molecule like this compound can be approached using either a convergent or a divergent strategy.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthesis. For the target molecule, a convergent approach could involve the synthesis of a 2,4-bis(trifluoromethyl) substituted aromatic fragment and a separate methoxy-containing fragment, which are then coupled. For example, a Grignard reagent derived from 1-bromo-2,4-bis(trifluoromethyl)benzene could be reacted with a methoxy-substituted electrophile.
A divergent synthesis , on the other hand, starts from a common precursor that is elaborated through different reaction pathways to generate a library of related compounds. In the context of the target molecule, a divergent approach could start from a trifluoromethylated aromatic precursor, such as 1,3-bis(trifluoromethyl)benzene. This starting material could then be subjected to a series of regioselective functionalization steps to introduce the methoxy (B1213986) and hydroxymethyl groups. For instance, regioselective borylation followed by oxidation could introduce a hydroxyl group, which could then be methylated. Subsequent functionalization at another position could then lead to the introduction of the hydroxymethyl group.
A plausible, though not explicitly documented, synthetic route to this compound could involve a multi-step sequence starting from a readily available bis(trifluoromethyl)benzene derivative. For example, starting from 3,5-bis(trifluoromethyl)aniline, a Sandmeyer reaction could be used to introduce a hydroxyl group, which could then be methylated to form 3,5-bis(trifluoromethyl)anisole. Subsequent regioselective formylation, likely directed by the methoxy group to the ortho position, would yield 2,4-bis(trifluoromethyl)-6-methoxybenzaldehyde. The final step would be the reduction of this aldehyde to the target benzyl alcohol. Each of these steps would require careful optimization to ensure high yields and selectivity.
Multistep Synthesis Design and Optimization
A plausible multistep synthetic route for this compound can be designed starting from a commercially available substituted toluene (B28343) derivative. The proposed synthesis involves a series of reactions, including bromination, methoxylation, and formylation, followed by a final reduction step.
Step 1: Benzylic Bromination
The initial step involves the radical bromination of a suitable starting material, such as 1,3-bis(trifluoromethyl)-5-methylbenzene. This reaction can be initiated using a radical initiator like azobisisobutyronitrile (AIBN) and a brominating agent such as N-bromosuccinimide (NBS).
| Reaction Step | Reagents and Conditions | Product | Hypothetical Yield |
| Benzylic Bromination | 1,3-bis(trifluoromethyl)-5-methylbenzene, NBS, AIBN, CCl4, reflux | 1,3-Bis(trifluoromethyl)-5-(bromomethyl)benzene | 85-95% |
Optimization of this step would involve controlling the reaction temperature to prevent multiple brominations and using a suitable solvent to ensure good solubility of the reactants.
Step 2: Nucleophilic Substitution with Methoxide (B1231860)
The resulting benzyl bromide can then undergo a nucleophilic substitution reaction with a methoxide source, such as sodium methoxide, to introduce the methoxy group at a different position on the aromatic ring through a precursor. A more strategic approach would involve starting with a precursor that already contains the desired methoxy group, which is then elaborated. However, for the purpose of this proposed synthesis, we will consider a route that involves the modification of a more readily available starting material. A more direct approach would be to start from a precursor that can be selectively functionalized.
A more viable strategy would begin with a molecule that can be selectively functionalized. For instance, starting with an appropriately substituted aniline, a Sandmeyer reaction could be employed to introduce the desired functionalities.
Alternative Step 2 & 3: Introduction of Methoxy and Formyl Groups
A more practical approach would be to start with a precursor like 2,4-bis(trifluoromethyl)aniline. This could be converted to a diazonium salt and subsequently to a phenol, which can then be methylated.
| Reaction Step | Reagents and Conditions | Product | Hypothetical Yield |
| Diazotization | 2,4-bis(trifluoromethyl)aniline, NaNO2, H2SO4, 0-5 °C | 2,4-bis(trifluoromethyl)benzenediazonium salt | High (used in situ) |
| Hydrolysis | Diazonium salt, H2O, heat | 2,4-bis(trifluoromethyl)phenol | 70-80% |
| Methylation | 2,4-bis(trifluoromethyl)phenol, CH3I, K2CO3, acetone, reflux | 1,3-bis(trifluoromethyl)-2-methoxybenzene | 90-98% |
Following the introduction of the methoxy group, a formylation reaction is necessary to introduce the aldehyde functionality, which can then be reduced to the target alcohol. A Vilsmeier-Haack or a directed ortho-metalation approach could be employed.
| Reaction Step | Reagents and Conditions | Product | Hypothetical Yield |
| Formylation (Vilsmeier-Haack) | 1,3-bis(trifluoromethyl)-2-methoxybenzene, POCl3, DMF, 0 °C to rt | 2,4-Bis(trifluoromethyl)-6-methoxybenzaldehyde | 60-70% |
Step 4: Reduction of the Aldehyde
The final step is the reduction of the synthesized 2,4-Bis(trifluoromethyl)-6-methoxybenzaldehyde to the corresponding benzyl alcohol. This is a standard transformation that can be achieved with high efficiency using a variety of reducing agents.
| Reaction Step | Reagents and Conditions | Product | Hypothetical Yield |
| Reduction | 2,4-Bis(trifluoromethyl)-6-methoxybenzaldehyde, NaBH4, Methanol, 0 °C to rt | This compound | >95% |
Optimization of this multistep synthesis would involve a careful selection of reagents and reaction conditions to maximize the yield and purity at each step while minimizing the formation of side products. The use of flow chemistry could also be explored to improve reaction control and efficiency.
Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger scale (kilograms) presents several challenges that need to be addressed.
Key Scalability Challenges:
Exothermic Reactions: Several steps in the proposed synthesis, such as the Vilsmeier-Haack formylation and the reduction with sodium borohydride, can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure safety. This may require the use of specialized reactors with better temperature control.
Reagent Handling and Stoichiometry: The handling of large quantities of hazardous reagents like phosphorus oxychloride and sodium borohydride requires stringent safety protocols. Maintaining precise stoichiometric control on a larger scale can also be challenging and may impact the reaction yield and purity.
Work-up and Purification: The work-up procedures, including extractions and washes, can become cumbersome and generate large volumes of solvent waste at scale. The final purification of the product, which might be straightforward via column chromatography on a small scale, often requires alternative methods like crystallization or distillation for larger quantities to be economically and practically viable.
Reaction Time and Mixing: Reactions that are completed in a few hours in the lab may require longer reaction times at a larger scale to ensure complete conversion due to mass transfer limitations. Efficient mixing is also critical to maintain homogeneity and consistent reaction rates.
Strategies for Overcoming Scalability Issues:
| Challenge | Mitigation Strategy |
| Heat Management | Use of jacketed reactors, controlled addition of reagents, and potentially flow reactors for better heat exchange. |
| Reagent Handling | Implementation of automated reagent delivery systems and adherence to strict safety protocols for handling hazardous materials. |
| Purification | Development of a robust crystallization process for the final product to avoid large-scale chromatography. |
| Process Optimization | Conducting a thorough process optimization study to identify critical process parameters and establish a scalable and reproducible protocol. |
Reactivity and Reaction Mechanisms of 2,4 Bis Trifluoromethyl 6 Methoxybenzyl Alcohol
Influence of Bis(trifluoromethyl) Substitution on Benzyl (B1604629) Alcohol Reactivity
The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. beilstein-journals.org The cumulative effect of two such groups on the benzyl alcohol framework profoundly alters the reactivity of the benzylic carbon and the hydroxyl group.
The two trifluoromethyl groups at the ortho and para positions exert a powerful inductive effect (-I), withdrawing electron density from the benzene (B151609) ring. This electron withdrawal has several consequences for the molecule's reactivity. The electron deficiency in the aromatic ring deactivates it towards electrophilic substitution. More importantly, it influences the benzylic position.
The strong electron-withdrawing nature of the CF₃ groups increases the electrophilicity of the benzylic carbon. This makes the hydroxyl group a better leaving group in reactions that proceed through a carbocation intermediate, such as certain etherification or substitution reactions. Conversely, the methoxy (B1213986) group at the ortho position has an electron-donating resonance effect (+M), which can partially counteract the deactivating effect of the trifluoromethyl groups and stabilize an adjacent positive charge.
The acidity of the hydroxyl proton is also increased due to the inductive withdrawal of electron density, making the alcohol more acidic compared to unsubstituted benzyl alcohol. This enhanced acidity can influence its reactivity in base-mediated reactions.
Table 1: Comparison of Electronic Effects of Substituents on Benzyl Alcohol
| Substituent Group | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | 2, 4 | Strong Electron-Withdrawing (-I) | Increases electrophilicity of benzylic carbon, enhances acidity of -OH group. beilstein-journals.org |
The placement of substituents at both ortho positions (a CF₃ group at position 2 and a methoxy group at position 6) creates significant steric hindrance around the benzylic hydroxyl group. This steric crowding can impede the approach of bulky reagents, thereby influencing the rate and selectivity of reactions. researchgate.net For instance, in esterification reactions, where a carboxylic acid or its derivative must access the hydroxyl group, the steric bulk of the ortho substituents can significantly slow down the reaction rate compared to less hindered benzyl alcohols. nih.gov This steric effect can be exploited to achieve selectivity in certain transformations, favoring reactions with smaller, less demanding reagents.
Mechanistic Investigations of Key Transformations
The unique electronic and steric properties of 2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol govern the mechanisms of its key chemical transformations.
The oxidation of benzyl alcohols can yield either aldehydes or carboxylic acids. Benzyl alcohols bearing strong electron-withdrawing groups, such as trifluoromethyl groups, are generally more resistant to over-oxidation into carboxylic acids. The electron-deficient nature of the aromatic ring makes the corresponding aldehyde less susceptible to further oxidation.
The reaction mechanism for the selective oxidation to the corresponding aldehyde, 2,4-bis(trifluoromethyl)-6-methoxybenzaldehyde, often involves the initial formation of an intermediate followed by the elimination of a hydride ion. In photocatalytic oxidations, for example, the reaction may proceed via activation of the C-H bond at the benzylic position. whiterose.ac.uk The presence of electron-withdrawing groups can influence the rate of this step. Studies on similar compounds like 4-(trifluoromethyl)benzyl alcohol show that while conversion might be lower compared to electron-rich benzyl alcohols, the selectivity for the aldehyde product is often high. whiterose.ac.uk
Table 2: Typical Oxidation Products of Substituted Benzyl Alcohols
| Starting Alcohol | Typical Oxidizing Conditions | Major Product | Notes |
|---|---|---|---|
| 4-Methoxybenzyl Alcohol | Photocatalytic, TiO₂ | 4-Methoxybenzaldehyde | High conversion and selectivity. deu.edu.trresearchgate.net |
| 4-(Trifluoromethyl)benzyl Alcohol | Photocatalytic, nan-BiVO₄ | 4-(Trifluoromethyl)benzaldehyde | Lower conversion but good selectivity for the aldehyde; resistant to over-oxidation. whiterose.ac.uk |
Etherification of benzyl alcohols can proceed through various mechanisms, often involving the formation of a benzylic carbocation intermediate, especially under acidic conditions. The strong electron-withdrawing CF₃ groups would destabilize the formation of a positive charge on the benzylic carbon, potentially slowing down reactions that proceed via an Sₙ1-type mechanism. However, the ortho-methoxy group could provide some resonance stabilization.
Alternatively, in base-catalyzed Williamson ether synthesis, the first step is the deprotonation of the alcohol to form an alkoxide. The increased acidity of the hydroxyl group in this compound would facilitate this step. The subsequent Sₙ2 attack of the resulting alkoxide on an alkyl halide would be subject to the significant steric hindrance around the oxygen atom, potentially favoring the use of less bulky alkylating agents. researchgate.net Chemoselective etherification methods have been developed for benzyl alcohols, which proceed via carbocation intermediates, showing that alcohols with electron-donating groups react more efficiently. organic-chemistry.org
Esterification typically involves the reaction of an alcohol with a carboxylic acid (Fischer esterification) or a more reactive carboxylic acid derivative like an acyl chloride or anhydride. organic-chemistry.org Fischer esterification is an acid-catalyzed equilibrium process. The mechanism involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol's hydroxyl group. youtube.com
For this compound, two main factors influence this reaction:
Nucleophilicity of the Alcohol: The electron-withdrawing CF₃ groups reduce the electron density on the hydroxyl oxygen, making it a weaker nucleophile compared to unsubstituted benzyl alcohol. This would slow the rate of nucleophilic attack.
Steric Hindrance: The ortho substituents (CF₃ and OCH₃) create significant steric bulk around the hydroxyl group, hindering the approach of the protonated carboxylic acid. nih.gov
Due to these combined electronic and steric effects, forcing conditions (e.g., higher temperatures, longer reaction times) or more potent esterification methods, such as the Yamaguchi esterification which utilizes a highly reactive mixed anhydride, might be necessary to achieve high yields. nih.gov
Substitution Reactions at the Benzyl Position
The benzyl position of this compound is a key site for nucleophilic substitution reactions. The feasibility and mechanism of these reactions, primarily SN1 and SN2 pathways, are significantly influenced by the electronic properties of the substituents on the benzene ring.
The two trifluoromethyl (CF₃) groups at the ortho and para positions exert a strong electron-withdrawing effect through both negative induction (-I) and negative hyperconjugation. This destabilizes the formation of a benzyl carbocation, which is a critical intermediate in the SN1 mechanism. Conversely, the methoxy (OCH₃) group at the ortho position is electron-donating through resonance (+R effect), which would typically stabilize a carbocation. However, the combined deactivating effect of the two CF₃ groups is expected to outweigh the activating effect of the single methoxy group, thereby disfavoring the SN1 pathway.
For the SN2 mechanism, which involves a backside attack by a nucleophile on the benzylic carbon, steric hindrance from the ortho-methoxy group could play a significant role. However, the strong electron-withdrawing nature of the trifluoromethyl groups increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic enhancement of the electrophilic character of the benzylic carbon likely facilitates SN2 reactions.
A notable example of a substitution reaction at the benzylic position is the Mitsunobu reaction, which allows for the conversion of alcohols to a variety of other functional groups. google.com In this reaction, the alcohol is activated in situ, and the stereochemistry is typically inverted, consistent with an SN2 mechanism. Given the electronic properties of this compound, it is anticipated to be a suitable substrate for the Mitsunobu reaction, provided the nucleophile is sufficiently potent.
| Reaction Type | Governing Factors | Predicted Reactivity of this compound |
| SN1 | Stability of the benzyl carbocation intermediate. | Low . The two electron-withdrawing CF₃ groups strongly destabilize the carbocation, hindering this pathway. |
| SN2 | Electrophilicity of the benzylic carbon and steric hindrance. | Moderate to High . The CF₃ groups enhance the electrophilicity of the benzylic carbon, favoring this pathway, though steric hindrance from the ortho-methoxy group may have a moderating effect. |
| Mitsunobu Reaction | In situ activation of the alcohol, typically proceeding via an SN2 mechanism. | High . Expected to be an effective method for functional group interconversion at the benzylic position. |
Participation in Pericyclic and Addition Reactions
Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are concerted processes that involve a cyclic transition state. msu.edu For aromatic compounds like this compound, participation in such reactions typically requires significant activation to overcome the inherent stability of the aromatic ring.
The benzene ring of this compound is electron-deficient due to the powerful electron-withdrawing nature of the two trifluoromethyl groups. This electron deficiency generally makes the aromatic ring a poor diene component in Diels-Alder reactions ([4+2] cycloadditions). However, it could potentially act as a dienophile if partnered with a highly electron-rich diene, although such reactivity is uncommon for simple benzene derivatives.
Addition reactions to the aromatic ring, which would disrupt the aromaticity, are generally unfavorable. Electrophilic aromatic substitution is significantly deactivated by the two trifluoromethyl groups. Nucleophilic aromatic substitution could be possible if a suitable leaving group were present on the ring, but this is not directly related to the reactivity of the benzyl alcohol functionality itself.
Radical Pathways Involving Trifluoromethylated Benzyl Systems
The presence of trifluoromethyl groups can significantly influence the course of radical reactions involving benzyl systems. The oxidation of benzyl alcohols can, under certain conditions, proceed through radical intermediates. rsc.org For this compound, the formation of a benzylic radical would be influenced by the substituents on the ring. While electron-withdrawing groups generally destabilize adjacent radicals, the situation with fluorine-containing groups can be more complex.
Recent research has explored the visible-light photoredox-catalyzed reactions of benzyl alcohols, which can proceed via radical intermediates. ulsan.ac.kr For instance, the single-electron oxidation of a benzyl alcohol can lead to the formation of an alkoxy radical, which can then undergo further reactions. ulsan.ac.kr The strong oxidant potential required for such a process would be influenced by the electronic environment of the benzyl alcohol.
Another relevant area is the study of reactions involving the trifluoromethyl groups themselves. While the C-F bond is very strong, under specific radical conditions, defluorination or other transformations involving the CF₃ groups could be envisioned, although this would require highly energetic conditions.
| Radical Process | Key Intermediates | Influence of Substituents on this compound |
| Radical Oxidation | Alkoxy and/or benzylic radicals. | The electron-withdrawing CF₃ groups may influence the stability of radical intermediates and the redox potential of the molecule. |
| Photoredox Catalysis | Radical cations or alkoxy radicals. | The electronic properties will determine the feasibility of single-electron transfer processes. ulsan.ac.kr |
| Reactions involving CF₃ groups | Potential for radical-mediated defluorination or functionalization. | Requires high-energy conditions due to the strength of the C-F bond. |
Applications of 2,4 Bis Trifluoromethyl 6 Methoxybenzyl Alcohol in Advanced Organic Synthesis
As a Building Block for Complex Molecular Architectures
Searches for the use of 2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol as a precursor for fluorinated heterocycles (4.1.1) and its incorporation into complex polycyclic and macrocyclic scaffolds (4.1.2) did not yield specific examples. While the synthesis of fluorinated heterocycles is a broad and active area of research, with many strategies employing trifluoromethylated building blocks, no literature was found that specifically names this compound as a starting material for these structures. researchgate.netnih.gove-bookshelf.de Similarly, the construction of complex polycyclic and macrocyclic frameworks is a sophisticated field, but its connection to this particular alcohol is not documented in the available results. nih.govbeilstein-journals.org
Role in Chiral Synthesis and Asymmetric Catalysis
There is no direct evidence in the retrieved literature to suggest that this compound is commonly used as a chiral auxiliary or ligand precursor (4.2.1) . Chiral auxiliaries are typically enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org While it is conceivable to resolve this compound into its enantiomers or use it to synthesize chiral ligands, no studies demonstrating this application were identified. bohrium.comuwindsor.ca
Consequently, there is also a lack of information on stereoselective transformations directed by its derivatives (4.2.2) . Research has shown that benzyl (B1604629) groups substituted with trifluoromethyl groups can influence the stereoselectivity of reactions, such as in glycosylations, by modifying the electronic properties of intermediates. nih.gov However, specific studies detailing how a derivative of this compound directs the stereochemistry of a particular transformation are absent from the search findings.
Functionalization and Derivatization Strategies
General chemical principles dictate that the primary alcohol group of this compound can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. Studies on similar fluorinated benzyl alcohols confirm their capacity for functionalization through metalation followed by reaction with an electrophile. epfl.ch
Derivatization is a common strategy to enhance the analytical detection of molecules. For instance, alcohols are often converted to esters, such as pentafluorobenzoyl esters, to improve their detection by gas chromatography with electron capture detection. nih.gov It is plausible that this compound could be derivatized using such standard methods for analytical purposes, but specific protocols or applications for this compound were not found. researchgate.net
Formation of Fluorinated Ethers and Esters
No specific studies detailing the use of this compound in the synthesis of other fluorinated ethers or esters were identified. General methodologies for the etherification and esterification of benzyl alcohols exist, but their direct application to this highly fluorinated and sterically hindered substrate has not been documented in the available literature.
Introduction of Nitrogenous and Sulfur-containing Moieties
Research explicitly demonstrating the reaction of this compound with nitrogen or sulfur-based nucleophiles to introduce these moieties into other molecules could not be located. While benzyl alcohols can undergo such reactions, the specific reactivity profile of this compound is not described.
Applications in C-H Bond Activation and Functionalization Research
There is no available research that details the use of this compound or its derivatives in C-H bond activation and functionalization studies.
Role as a Protective Group Moiety in Complex Synthesis
While substituted benzyl groups are common protecting groups in organic synthesis, the specific use of the 2,4-bis(trifluoromethyl)-6-methoxybenzyl group has not been described. Its properties, such as stability and cleavage conditions, which are crucial for a protecting group, have not been documented.
Theoretical and Computational Chemistry Studies of 2,4 Bis Trifluoromethyl 6 Methoxybenzyl Alcohol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. elixirpublishers.commdpi.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. nih.gov
For a molecule such as 2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be performed to determine its most stable three-dimensional shape (optimized geometry). researchgate.netnih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Once the geometry is optimized, orbital analysis can be performed. This includes the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the electron-withdrawing nature of the two trifluoromethyl (-CF3) groups would be expected to significantly lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.
Conformational Analysis and Energy Minima
The presence of rotatable single bonds (C-C, C-O) in this compound allows it to exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them.
Reaction Pathway and Transition State Analysis
Computational chemistry is an invaluable tool for exploring how chemical reactions occur, providing insights that are often difficult or impossible to obtain through experiments alone.
Computational Prediction of Reaction Mechanisms
For this compound, several reaction types could be investigated computationally. A common reaction for benzyl (B1604629) alcohols is oxidation to the corresponding aldehyde (benzaldehyde). semanticscholar.orgpatsnap.com Theoretical modeling can elucidate the step-by-step mechanism of such a transformation.
This involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. For example, the mechanism of oxidation by a specific reagent could be modeled. researchgate.net Each stationary point on the potential energy surface would be optimized, and transition state searches would be performed to find the saddle points connecting them. Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a found transition state correctly connects the intended reactant and product. researchgate.net Such studies could reveal, for instance, whether the reaction proceeds via a direct hydrogen abstraction or through an intermediate complex. The electronic effects of the -CF3 and -OCH3 substituents would be critical in determining the feasibility of different pathways.
Kinetic and Thermodynamic Parameters from Theoretical Models
Once a reaction pathway and its associated stationary points have been identified, their energies can be used to calculate important kinetic and thermodynamic parameters.
Kinetic Parameters: The energy difference between a transition state and the preceding reactant(s) gives the activation energy (Ea) for that step. researchgate.net This barrier height is the primary determinant of the reaction rate. According to Transition State Theory, the activation energy can be used to calculate the theoretical rate constant (k) for a reaction at a given temperature. Comparing the activation energies for different potential pathways allows researchers to predict which mechanism is kinetically favored. semanticscholar.org
Spectroscopic Parameter Prediction and Elucidation (Beyond Basic Identification)
Computational methods can predict various spectroscopic properties with a high degree of accuracy, serving as a powerful aid in the interpretation of experimental spectra.
For this compound, DFT calculations could predict:
Infrared (IR) Spectra: After geometric optimization, a frequency calculation can be performed. This yields the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. nih.gov Theoretical frequencies are often systematically scaled to better match experimental results. This can help assign specific peaks to the vibrations of particular functional groups, such as the O-H stretch of the alcohol, the C-F stretches of the trifluoromethyl groups, and the C-O stretches of the ether and alcohol moieties.
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule. mdpi.com These predicted shifts can be compared directly with experimental data to confirm the molecular structure. Furthermore, computational analysis can help understand the electronic origins of the observed chemical shifts, explaining how the electron-withdrawing -CF3 groups and the electron-donating -OCH3 group influence the magnetic environment of nearby protons and carbon atoms. Predictions of ¹⁹F NMR shifts would also be particularly relevant for this molecule. nih.gov
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption in the UV-Visible range. This provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, helping to interpret the electronic behavior of the chromophore.
Advanced Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Interpretation
Computational methods have become a cornerstone in the prediction and interpretation of NMR spectra, offering a powerful tool to complement experimental data. For this compound, ab initio and density functional theory (DFT) calculations can be employed to predict ¹H and ¹³C NMR chemical shifts. These predictions are instrumental in assigning experimental spectra and understanding the electronic environment of the nuclei.
The prediction process typically involves optimizing the molecular geometry of the compound at a chosen level of theory and basis set. Following optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electron-withdrawing trifluoromethyl (-CF₃) groups and the electron-donating methoxy (B1213986) (-OCH₃) group. The -CF₃ groups are expected to deshield nearby aromatic protons and carbons, shifting their resonances to higher ppm values. Conversely, the -OCH₃ group would shield the ortho and para positions, though its effect at the ortho position (C6) is modulated by the adjacent benzyl alcohol moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical chemical shift values for similar structural motifs, as specific computational studies on this molecule are not publicly available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (position 3) | 7.8 - 8.0 | 120 - 125 |
| Aromatic CH (position 5) | 7.6 - 7.8 | 115 - 120 |
| Methylene (B1212753) CH₂ | 4.7 - 4.9 | 60 - 65 |
| Methoxy CH₃ | 3.9 - 4.1 | 55 - 60 |
| Hydroxyl OH | Variable (solvent dependent) | - |
| Quaternary C1 | - | 135 - 140 |
| Quaternary C2 (-CF₃) | - | 130 - 135 (q, J ≈ 30-35 Hz) |
| Quaternary C4 (-CF₃) | - | 125 - 130 (q, J ≈ 30-35 Hz) |
| Quaternary C6 (-OCH₃) | - | 155 - 160 |
| Trifluoromethyl CF₃ | - | 120 - 125 (q, J ≈ 270-280 Hz) |
Advanced computational approaches can also predict spin-spin coupling constants, providing further detail for spectral interpretation. Discrepancies between predicted and experimental spectra can offer insights into conformational dynamics or specific solvent effects not fully captured by the computational model.
Vibrational Spectroscopy Analysis (Infrared, Raman) for Mechanistic Insights
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational frequency calculations are essential for assigning the observed spectral bands to specific molecular motions. For this compound, DFT calculations can predict the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
The calculated vibrational spectrum would exhibit characteristic bands for the functional groups present. The O-H stretching vibration of the alcohol group is expected to appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The precise position and shape of this band are sensitive to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methylene and methoxy groups would be observed between 2800 and 3100 cm⁻¹.
The strong C-F stretching vibrations of the trifluoromethyl groups are anticipated to produce intense IR absorptions in the 1100-1350 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range. The C-O stretching of the alcohol and methoxy groups would also have characteristic frequencies.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative and based on characteristic frequencies for the functional groups, as specific computational studies on this molecule are not publicly available.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |
| C-F Stretch | 1100 - 1350 | Very Strong | Weak |
| C-O Stretch (Alcohol) | 1000 - 1200 | Strong | Medium |
| C-O Stretch (Methoxy) | 1000 - 1250 | Strong | Medium |
By comparing the computed spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved. This analysis can provide insights into the molecule's conformation and the electronic effects of its substituents.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can provide a detailed picture of its intermolecular interactions and the influence of different solvents on its conformation and properties.
In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, generating a trajectory that describes the evolution of their positions and velocities. This allows for the study of dynamic processes and the calculation of various thermodynamic and structural properties.
For this compound, MD simulations can be used to investigate:
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the hydroxyl group of the alcohol and solvent molecules or other solute molecules can be analyzed. The strength and lifetime of these hydrogen bonds can be quantified.
Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). This reveals the structure of the solvation shells and preferred interaction sites. For instance, polar solvents would be expected to interact strongly with the hydroxyl and methoxy groups, while nonpolar solvents would have weaker, nonspecific interactions.
Conformational Dynamics: The rotational freedom of the hydroxymethyl and methoxy groups can be explored. MD simulations can reveal the preferred conformations and the energy barriers between them, providing a more complete picture than static quantum chemical calculations.
Table 3: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics
| Interaction Type | Description |
| Hydrogen Bonding (Donor) | The hydroxyl group (-OH) can donate a hydrogen bond to solvent molecules or other acceptor groups. |
| Hydrogen Bonding (Acceptor) | The oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. |
| Dipole-Dipole Interactions | Interactions arising from the permanent dipole moment of the molecule, influenced by the polar -OH, -OCH₃, and -CF₃ groups. |
| van der Waals Interactions | Non-specific attractive and repulsive forces between the molecule and its surroundings. |
By performing simulations in different solvents, the impact of the solvent environment on the structure, dynamics, and interactions of this compound can be systematically studied, providing crucial information for understanding its behavior in various chemical contexts.
Advanced Characterization Methodologies for 2,4 Bis Trifluoromethyl 6 Methoxybenzyl Alcohol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
NMR spectroscopy is a cornerstone of chemical analysis, probing the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For complex derivatives of 2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol, a combination of multi-dimensional and specialized NMR techniques is essential for complete structural assignment.
Two-dimensional (2D) NMR experiments are critical for deciphering the intricate spin systems in derivatives of the target compound. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. For a derivative of this compound, COSY would be used to confirm the connectivity between the benzylic alcohol proton (-CH₂OH) and the methylene (B1212753) protons, as well as to trace the coupling network of any aliphatic chains in more complex derivatives.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.educolumbia.edu It is a highly sensitive technique used to assign carbon signals based on their attached, and usually pre-assigned, protons. For the parent alcohol, it would definitively link the methylene protons to their corresponding carbon atom and the aromatic protons to their respective ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) ¹H-¹³C correlations. sdsu.educolumbia.edu HMBC is crucial for assembling the molecular skeleton by connecting fragments separated by quaternary carbons or heteroatoms. For instance, it would show correlations from the methylene protons to the aromatic C1, C2, and C6 carbons, and from the methoxy (B1213986) protons to the C6 carbon, confirming the substitution pattern of the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond coupling. This is invaluable for determining stereochemistry and conformation. In derivatives with stereocenters, NOESY could reveal the relative orientation of substituents.
A hypothetical data table summarizing expected key HMBC correlations for the parent compound is presented below.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals (2-3 bonds) | Structural Information Confirmed |
| Methylene Protons (-CH ₂OH) | C1, C2, C6 | Linkage of the alcohol moiety to the aromatic ring. |
| Methoxy Protons (-OCH ₃) | C6 | Position of the methoxy group on the ring. |
| Aromatic Proton (H3) | C1, C2, C4, C5 | Connectivity within the aromatic ring. |
| Aromatic Proton (H5) | C1, C3, C4, C6 | Connectivity within the aromatic ring. |
Given the presence of two trifluoromethyl (-CF₃) groups, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential tool. azom.combiophysics.org ¹⁹F NMR offers several advantages, including 100% natural abundance of the ¹⁹F isotope and a wide chemical shift range, which minimizes signal overlap and enhances sensitivity to the local electronic environment. azom.com
For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for each of the electronically non-equivalent -CF₃ groups at the C2 and C4 positions. The precise chemical shifts of these signals provide insight into the electronic effects of the other ring substituents. rsc.org Furthermore, coupling between the fluorine nuclei and nearby protons (e.g., ¹H-¹⁹F coupling with H3 and H5) can be observed in high-resolution spectra, providing additional confirmation of the substitution pattern. spectrabase.com
Mass Spectrometry for Mechanistic Pathway Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. nih.gov Advanced MS methods are pivotal for identifying transient species like reaction intermediates and for confirming proposed reaction mechanisms.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas for ions. nih.gov When studying reactions involving derivatives of this compound, HRMS can be used to identify and confirm the elemental composition of short-lived intermediates. For example, in a study of a defluorinative coupling reaction, HRMS was used to detect an oversubstituted side product, providing crucial insight into the reaction pathway. acs.org By analyzing reaction aliquots at various time points, it is possible to track the formation and consumption of intermediates, lending strong support to a proposed mechanistic pathway.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgwikipedia.org The fragmentation pattern is highly characteristic of the molecule's structure. unt.edu
For a derivative of this compound, MS/MS analysis would begin with the selection of its molecular ion. Fragmentation induced by collision with an inert gas would likely lead to characteristic losses. The fragmentation of benzyl (B1604629) alcohol itself is known to produce key ions at m/z 108, 109, and 79. nist.gov For the title compound, expected fragmentation pathways could include:
Loss of a trifluoromethyl radical (•CF₃).
Cleavage of the methoxy group.
Loss of the hydroxymethyl group (-CH₂OH).
Analyzing the fragmentation patterns of reactants, intermediates, and products allows for detailed structural comparison and can help confirm transformations occurring during a chemical reaction. fluorine1.ruresearchgate.net
A hypothetical fragmentation data table for the parent compound is shown below.
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Postulated Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | Water (H₂O) |
| [M+H]⁺ | [M+H - CF₃]⁺ | Trifluoromethyl radical (•CF₃) |
| [M+H]⁺ | [M+H - CH₂O]⁺ | Formaldehyde (B43269) (CH₂O) |
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide data on connectivity and composition, X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique is indispensable for establishing the absolute configuration of chiral centers and for precisely measuring bond lengths, bond angles, and torsion angles.
To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. For a novel or complex derivative of this compound, a crystal structure would provide irrefutable proof of its constitution and stereochemistry, serving as the gold standard for structural characterization. researchgate.net
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
The synthesis and derivatization of this compound necessitate robust analytical methodologies to monitor reaction progress, identify intermediates and byproducts, and accurately assess the purity of the final products. Advanced chromatographic techniques, particularly when coupled with mass spectrometry, provide the requisite sensitivity and specificity for these tasks.
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Reaction Analysis
Both GC-MS and LC-MS are powerful tools for the analysis of this compound and its reaction mixtures. The choice between them often depends on the volatility and thermal stability of the analytes, as well as the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
For monitoring a reaction such as the oxidation of this compound to its corresponding aldehyde, GC-MS can effectively track the disappearance of the starting material and the appearance of the product. A typical method would employ a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), which separates compounds based on their boiling points and polarity. researchgate.net Electron Ionization (EI) is a common ionization technique for such analyses, typically operating at 70 eV, which generates reproducible fragmentation patterns for library matching and structural elucidation. scholarsresearchlibrary.com
To enhance sensitivity and avoid interference from low-molecular-weight matrix components, derivatization can be employed. For instance, reacting the alcohol with a reagent like perfluorooctanoyl chloride creates a high-molecular-mass derivative with a distinct mass spectrum, allowing for trace-level detection and quantification. nih.gov
Table 1: Illustrative GC-MS Parameters for Reaction Monitoring
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Inlet Temperature | 260 °C |
| Oven Program | Initial 60 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Interface Temp | 280 °C |
| Mass Range | m/z 50-550 |
| Monitored Ions (SIM) | Specific ions for starting material, products, and byproducts |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for analyzing compounds that are non-volatile, thermally labile, or of higher molecular weight. It is particularly useful for monitoring reactions involving polar starting materials or products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. nih.gov
A typical RP-HPLC method for analyzing this compound would utilize a C18 stationary phase. nih.gov The mobile phase would likely consist of a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency. sielc.com Coupling the HPLC to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source allows for sensitive detection and quantification. ESI is generally preferred for moderately polar compounds, while APCI can be effective for less polar analytes.
Table 2: Illustrative LC-MS Parameters for Purity Assessment
| Parameter | Condition |
| Column | 100 mm x 2.1 mm ID, 2.6 µm particle size (e.g., C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) for high-resolution analysis |
| Mass Range | m/z 100-1000 |
Chiral Chromatography for Enantiomeric Excess Determination
While this compound itself is an achiral molecule, it serves as a key precursor for the synthesis of various chiral derivatives. When this alcohol is used in asymmetric synthesis to produce a chiral product, or when it is derivatized with a chiral reagent, determining the enantiomeric excess (% ee) of the resulting product is critical. Chiral chromatography is the benchmark technique for this purpose. uma.es
The most common approach involves high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). scirp.orgresearchgate.net These phases are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation.
A widely successful strategy for chiral alcohols involves pre-column derivatization with an achiral acid chloride (e.g., benzoyl chloride or naphthoyl chloride) to form diastereomeric esters. scirp.orgresearchgate.netscirp.org These esters can then be resolved on a Pirkle-type CSP, such as one based on N-(3,5-dinitrobenzoyl)-D-phenylglycine. scirp.orgresearchgate.net This method often provides excellent separation under normal-phase conditions, using a mobile phase like hexane (B92381) and isopropanol. scirp.org The % ee is then calculated from the relative peak areas of the two separated enantiomers in the chromatogram.
Table 3: Illustrative Chiral HPLC Method for a Derivative
| Parameter | Condition |
| Analyte | Chiral ester derivative of this compound |
| Column | Chiral Stationary Phase (e.g., N-(3,5-dinitrobenzoyl)-D-phenylglycine) 250 mm x 4.6 mm ID, 5 µm particles |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
Direct separation of chiral derivatives without derivatization is also possible but may require screening a wider variety of CSPs, such as those based on polysaccharides (cellulose or amylose (B160209) derivatives) or cyclodextrins. researchgate.net The choice of CSP and mobile phase is highly dependent on the specific structure of the chiral derivative being analyzed.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Polyfluorinated Benzyl (B1604629) Alcohols
The synthesis of polyfluorinated benzyl alcohols, including 2,4-bis(trifluoromethyl)-6-methoxybenzyl alcohol, is an area ripe for innovation. Traditional methods often require harsh conditions or multi-step procedures. Future research will likely focus on the development of more efficient, selective, and sustainable synthetic routes.
Key research objectives in this area include:
Catalytic C-H Functionalization: Directing the selective introduction of trifluoromethyl and hydroxylmethyl groups onto aromatic rings through transition-metal-catalyzed C-H activation would represent a significant leap forward. This approach could shorten synthetic sequences and improve atom economy.
Late-Stage Fluorination: Developing methods for the late-stage introduction of trifluoromethyl groups onto complex benzylic structures could provide rapid access to a diverse range of polyfluorinated benzyl alcohols.
Photoredox Catalysis: Harnessing the power of visible light to drive the synthesis of these compounds under mild conditions is a promising and environmentally friendly strategy.
Progress in these areas will not only facilitate the synthesis of this compound but also expand the toolkit available for the preparation of a wide array of novel polyfluorinated building blocks.
Exploration of this compound in Materials Science Methodologies
The incorporation of fluorine atoms into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optical and surface characteristics. researchgate.netmdpi.com this compound serves as a valuable monomer for the synthesis of novel fluorinated polymers.
Future research in this domain will likely explore its use in creating:
High-Performance Poly(meth)acrylates: Polymerization of the corresponding methacrylate (B99206) or acrylate (B77674) derived from this compound can yield polymers with low surface energy, high hydrophobicity, and excellent thermal stability. researchgate.netnih.gov The bulky trifluoromethyl groups can also influence the polymer's glass transition temperature and solubility. rsc.orgresearchgate.netresearchgate.net
Fluorinated Polyimides: As a component in the synthesis of polyimides, this benzyl alcohol derivative could contribute to the development of materials with low dielectric constants, high thermal stability, and good optical transparency, making them suitable for applications in microelectronics and aerospace. rsc.orgresearchgate.netacs.org
Specialty Coatings and Films: The unique surface properties imparted by the trifluoromethyl groups make polymers derived from this alcohol attractive for creating hydrophobic and oleophobic coatings, as well as low-refractive-index films.
The systematic investigation of structure-property relationships in polymers derived from this compound will be crucial for tailoring materials with specific functionalities for advanced applications. researchgate.netacs.org
Integration with Flow Chemistry and Sustainable Synthesis
Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govchemicalindustryjournal.co.ukacs.orgaurigeneservices.com The synthesis of this compound and its derivatives is an area where flow chemistry can have a significant impact.
Emerging research avenues include:
Continuous Synthesis of Intermediates: Designing continuous flow processes for the synthesis of key precursors to this compound can enhance efficiency and safety, particularly for reactions involving hazardous reagents or unstable intermediates. nih.gov
In-line Purification and Analysis: The incorporation of in-line purification and analytical techniques into flow systems can enable real-time monitoring and control of the reaction, leading to higher product quality and consistency.
By embracing flow chemistry, the synthesis of this and other polyfluorinated compounds can be made more sustainable and economically viable for industrial applications.
Application in Complex Natural Product Synthesis as a Key Intermediate
Fluorinated building blocks are increasingly being incorporated into the synthesis of complex natural products to enhance their biological activity and metabolic stability. acs.orgrsc.orgbath.ac.uk While direct applications of this compound in this area are yet to be extensively documented, its unique substitution pattern makes it an intriguing candidate for future exploration.
Potential research directions involve:
As a Strategic Building Block: The trifluoromethyl and methoxy (B1213986) groups can serve as handles for further functionalization or as probes to study molecular interactions. The benzyl alcohol moiety can be readily converted into other functional groups necessary for the construction of complex molecular architectures. alfa-chemistry.com
Modulation of Biological Activity: The introduction of the 2,4-bis(trifluoromethyl)-6-methoxybenzyl moiety into a natural product scaffold could significantly alter its lipophilicity, binding affinity, and metabolic profile.
Access to Novel Analogs: Utilizing this compound as a key intermediate could enable the synthesis of novel fluorinated analogs of known natural products with potentially improved therapeutic properties.
The strategic use of this compound in the synthesis of complex molecules holds the potential to unlock new avenues in drug discovery and development.
Exploitation of its Fluorinated Nature in Advanced Probes for Chemical Biology Research
The unique properties of the fluorine-19 nucleus, such as its high NMR sensitivity and the absence of background signals in biological systems, make it an ideal reporter for in-cell and in-vivo studies. nih.govnih.govbeilstein-journals.org this compound, with its two trifluoromethyl groups, can serve as a scaffold for the design of novel ¹⁹F NMR probes.
Future research in this area will likely focus on:
Development of Environment-Sensitive Probes: The chemical shift of the ¹⁹F nuclei in the trifluoromethyl groups is sensitive to the local chemical environment. This property can be exploited to design probes that report on specific biological events, such as enzyme activity or changes in pH.
Probes for Protein-Ligand Interactions: By incorporating this fluorinated motif into a ligand, ¹⁹F NMR can be used to study its binding to a target protein, providing valuable information on binding affinity and conformational changes. nih.gov
Multimodal Imaging Agents: Combining the ¹⁹F NMR reporter with other imaging modalities, such as fluorescence or positron emission tomography (PET), could lead to the development of powerful multimodal probes for comprehensive biological investigations. acs.orgresearchgate.netnih.govresearchgate.netmdpi.com
The design and synthesis of advanced probes based on the this compound scaffold will undoubtedly contribute to a deeper understanding of complex biological processes.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2,4-bis(trifluoromethyl)-6-methoxybenzyl alcohol?
Answer:
The synthesis typically involves reducing precursor esters or benzoic acid derivatives. For example, methyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate can be reduced using strong hydride agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) under inert conditions. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track progress. Post-reduction, purification via column chromatography or recrystallization in aprotic solvents (e.g., dichloromethane/hexane) is recommended .
Basic: How is structural confirmation achieved for this compound after synthesis?
Answer:
Key techniques include:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Methoxy protons (δ ~3.8–4.0 ppm), benzyl alcohol protons (δ ~4.5–5.0), and aromatic protons (split due to trifluoromethyl groups).
- <sup>19</sup>F NMR : Distinct signals for trifluoromethyl groups (δ ~-60 to -65 ppm).
- Mass spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., 244.13 g/mol for analogous compounds ).
- IR spectroscopy : O–H stretch (~3200–3400 cm<sup>-1</sup>) and C–F stretches (~1100–1250 cm<sup>-1</sup>).
Advanced: How do the electron-withdrawing trifluoromethyl groups influence reaction pathways in derivatization?
Answer:
The trifluoromethyl groups deactivate the aromatic ring, directing electrophilic substitutions to the methoxy-adjacent position. For nucleophilic reactions (e.g., esterification or oxidation), the benzyl alcohol’s reactivity is enhanced due to the electron-withdrawing effect, necessitating controlled conditions (e.g., low temperatures, inert atmospheres) to avoid over-oxidation to aldehydes or ketones. Computational studies (DFT) can model transition states to predict regioselectivity .
Advanced: What challenges arise in purification, and how are they methodologically addressed?
Answer:
Challenges include:
- Byproduct formation : Hydrolysis intermediates or partial reduction products (e.g., from incomplete ester reduction). Use HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) to separate impurities .
- Solubility issues : Low solubility in polar solvents. Recrystallization in toluene/hexane mixtures or use of SPE cartridges (e.g., Oasis HLB) improves purity .
Basic: What spectroscopic signatures distinguish this compound from positional isomers?
Answer:
Key distinctions include:
- <sup>19</sup>F NMR coupling : Splitting patterns differ for 2,4-bis(trifluoromethyl) vs. 3,5-isomers due to symmetry.
- NOESY NMR : Correlations between methoxy and benzyl alcohol protons confirm substitution patterns.
- X-ray crystallography : Resolves spatial arrangement (if crystals are obtainable). SHELXL refinement is standard for small-molecule crystallography .
Advanced: How can computational tools optimize reaction conditions for derivatives?
Answer:
- DFT calculations : Model reaction barriers for ester reduction or nucleophilic substitutions. Software like Gaussian or ORCA predicts intermediates and transition states.
- Molecular docking : Assess steric effects of trifluoromethyl groups in catalytic systems (e.g., enzyme-mediated reactions).
- Solvent effect simulations : COSMO-RS predicts solubility and stability in different solvents .
Basic: What storage conditions ensure compound stability?
Answer:
Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Avoid exposure to oxidizing agents, moisture, or acidic/basic conditions to prevent degradation. Stability assays (HPLC monitoring over time) validate shelf life .
Advanced: How are contradictory spectral data resolved during characterization?
Answer:
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)benzyl alcohol ).
- High-resolution MS : Confirm molecular formula (e.g., exact mass for C9H6F6O2).
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) causing signal splitting .
Advanced: What strategies mitigate byproduct formation in multi-step syntheses?
Answer:
- Stepwise stoichiometry control : Use substoichiometric catalysts (e.g., 0.9 equivalents of DIBAL-H) to prevent over-reduction.
- In-line analytics : ReactIR or PAT (Process Analytical Technology) monitors reaction progression in real time.
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent polarity) via response surface methodology .
Basic: What solvents are optimal for recrystallization?
Answer:
Based on analogous fluorinated benzyl alcohols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
